molecular formula C21H28N2 B4933392 N-(2,2-diphenylethyl)-1-ethyl-4-piperidinamine

N-(2,2-diphenylethyl)-1-ethyl-4-piperidinamine

Cat. No. B4933392
M. Wt: 308.5 g/mol
InChI Key: LJKJDDIZRNCSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-diphenylethyl)-1-ethyl-4-piperidinamine, also known as N-ethyl-2-phenylcyclohexylamine (NEPCA), is a synthetic compound with psychoactive properties. It belongs to the class of arylcyclohexylamines and acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. NEPCA has been used extensively in scientific research to study the mechanism of action of NMDA receptors and their role in various physiological and pathological processes.

Mechanism of Action

NEPCA acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. By binding to the receptor's ion channel pore, NEPCA blocks the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects
NEPCA has been shown to have a variety of biochemical and physiological effects, including reducing the release of glutamate and other excitatory neurotransmitters, modulating the activity of GABAergic interneurons, and enhancing the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of NEPCA as a research tool is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of the receptor's activity. However, its psychoactive properties and potential for abuse limit its use in certain experimental settings, and caution must be taken to ensure proper handling and disposal.

Future Directions

Future research on NEPCA and other NMDA receptor antagonists may focus on their potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies may investigate the role of NMDA receptors in pain perception and the development of chronic pain conditions.

Synthesis Methods

NEPCA can be synthesized by the reaction of 2,2-diphenylethylamine with ethyl 4-piperidone-4-carboxylate in the presence of a reducing agent such as sodium borohydride. The reaction yields a racemic mixture of NEPCA, which can be separated into its enantiomers using chiral chromatography.

Scientific Research Applications

NEPCA has been used in a variety of scientific research applications, including studies on the role of NMDA receptors in pain perception, memory formation, and synaptic plasticity. It has also been used to investigate the potential therapeutic benefits of NMDA receptor antagonists in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,2-diphenylethyl)-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-2-23-15-13-20(14-16-23)22-17-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20-22H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKJDDIZRNCSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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